molecular formula C18H16ClNOS2 B2995863 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide CAS No. 2034564-53-7

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2995863
CAS No.: 2034564-53-7
M. Wt: 361.9
InChI Key: VLUSFDDOQIXFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide, also known as BTEC, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. BTEC is a synthetic molecule that was first synthesized in 2004 by a group of researchers led by Professor Takashi Ooi from Nagoya University, Japan. Since then, BTEC has been extensively studied and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis and Structure Analysis

The process of synthesizing compounds similar to N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide often involves intricate reactions that yield products with significant biological or chemical properties. For instance, the synthesis of related compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been achieved through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, highlighting the compound's anticancer potential via in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Molecular Docking and Anticancer Activity

The anticancer properties of compounds with similar structures are often confirmed through molecular docking analyses. This approach allows for the understanding of how these compounds interact with specific biological targets, offering insights into their potential therapeutic applications. The study by Sharma et al. (2018) showcases this by detailing the synthesis and structure elucidation of a compound through various techniques, including molecular docking to assess its anticancer capabilities.

Crystal Structure and Supramolecular Assembly

Explorations into the crystal structures of related compounds, such as chloroacetamide herbicides, provide valuable information on their physical properties and potential applications in various fields. The crystallographic analysis can reveal the interactions and assembly patterns within the crystal lattice, informing on stability, reactivity, and potential functional applications of these compounds. For example, the crystal structure of mandipropamid, an amide fungicide, shows how N—H⋯O hydrogen bonds lead to supramolecular chains, highlighting the importance of structural analysis in understanding compound properties (Park et al., 2015).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNOS2/c19-16-4-2-1-3-13(16)11-18(21)20-9-7-15-5-6-17(23-15)14-8-10-22-12-14/h1-6,8,10,12H,7,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUSFDDOQIXFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.